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molecular formula C9H6O2 B102516 1H-Indene-1,2(3H)-dione CAS No. 16214-27-0

1H-Indene-1,2(3H)-dione

Cat. No. B102516
M. Wt: 146.14 g/mol
InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138415B2

Procedure details

Isoamyl nitrite (15 ml, 108 mmol) was added to a solution of indan-1,2-dione (12 g, 90 mmol) in MeOH (380 ml) at 45° C. followed by concentrated HCl (12 ml) dropwise over 5 minutes. The reaction mixture was stirred for 3 hours at room temperature. Excess isoaamyl nitrite (1 ml) and concentrated HCl (1 ml) was added and the suspension stirred for a further 15 minutes. On cooling to room temperature a white precipitate formed. The precipitate was filtered off and washed with cold MeOH (40 ml) followed by Et2O (40 ml) to afford indan-1,2-dione-2-oxime (6.2 g, 43%) as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1](OCCC(C)C)=[O:2].[C:9]1(=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][C:10]1=O.Cl.N([O-])=O>CO>[C:9]1(=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][C:10]1=[N:1][OH:2]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
12 g
Type
reactant
Smiles
C1(C(CC2=CC=CC=C12)=O)=O
Name
Quantity
380 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension stirred for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with cold MeOH (40 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(C(CC2=CC=CC=C12)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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